molecular formula C16H14O2 B14345491 1-Ethenoxy-4-(4-ethenoxyphenyl)benzene

1-Ethenoxy-4-(4-ethenoxyphenyl)benzene

Cat. No.: B14345491
M. Wt: 238.28 g/mol
InChI Key: KDMKNYRMJYZBBQ-UHFFFAOYSA-N
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Description

1-Ethenoxy-4-(4-ethenoxyphenyl)benzene is a benzene derivative featuring ethenoxy (–O–CH=CH₂) substituents at the 1- and 4-positions of the central benzene ring. The compound’s structure consists of two ethenoxy groups, one directly attached to the central ring and another linked via a para-substituted phenyl group. This arrangement introduces steric and electronic effects that influence its reactivity, stability, and interactions with substrates.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-ethenoxy-4-(4-ethenoxyphenyl)benzene

InChI

InChI=1S/C16H14O2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h3-12H,1-2H2

InChI Key

KDMKNYRMJYZBBQ-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=C(C=C1)C2=CC=C(C=C2)OC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(vinyloxy)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with vinyl ethers under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for 4,4’-Bis(vinyloxy)biphenyl often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(vinyloxy)biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The vinyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding biphenyl derivatives.

    Substitution: The vinyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce biphenyl derivatives.

Scientific Research Applications

4,4’-Bis(vinyloxy)biphenyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Investigated for its potential use in the development of bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 4,4’-Bis(vinyloxy)biphenyl involves its ability to undergo various chemical transformations, which can be exploited in different applications. The vinyloxy groups provide reactive sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 1-ethenoxy-4-(4-ethenoxyphenyl)benzene with structurally related compounds from the evidence:

Compound Name Substituents Molecular Weight (g/mol) Key Electronic Effects References
1-Ethenoxy-4-(4-ethenoxyphenyl)benzene Two ethenoxy groups (vinyl ethers) at 1- and 4-positions ~270 (estimated) Conjugation via ethenoxy groups enhances π-electron delocalization; steric hindrance N/A
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene Butyl (alkyl), methoxy (–OCH₃), and ethynyl (–C≡C–) groups 238.29 Ethynyl groups enable sp-hybridization; methoxy provides electron-donating resonance
1-Ethoxy-4-((4-pentylphenyl)ethynyl)benzene Ethoxy (–OCH₂CH₃), pentyl (alkyl), and ethynyl groups 320.45 Alkyl chains increase hydrophobicity; ethoxy stabilizes via resonance
4,4'-Dimethoxystilbene Methoxy groups at para positions of two connected benzene rings 240.25 Extended conjugation via stilbene backbone; methoxy enhances electron density

Key Observations :

  • Ethenoxy vs. Methoxy/Ethoxy: Ethenoxy groups (–O–CH=CH₂) introduce stronger electron-withdrawing effects compared to methoxy (–OCH₃) or ethoxy (–OCH₂CH₃) due to the electronegative oxygen and sp²-hybridized vinyl group.
  • Ethynyl vs. Ethenoxy: Ethynyl (–C≡C–) substituents enable linear geometry and sp-hybridization, promoting conjugation, whereas ethenoxy groups introduce steric bulk and polarizability .

Electron-Stimulated Desorption (ESD) Behavior

Studies on substituted benzenes (e.g., methoxybenzene, ethynylbenzene) reveal critical trends in ESD ion yields and fragmentation pathways (Table 2):

Compound Class Dominant Fragments (ESD) Ion Yield Trends Proposed Mechanism(s) References
Methoxybenzenes H⁺, CH₃⁺ Higher H⁺ yield at low thickness (2 ML); suppressed with increasing film depth Dipolar dissociation (DD) dominates
Ethynylbenzenes C₆H₅⁺, C₂H₃⁺ Cation yields increase monotonically with film thickness Dissociative ionization (DI) via secondary electrons
Ethenoxybenzenes (Inferred) H⁺, C₂H₃O⁺ Likely suppressed parent ion desorption due to steric hindrance DD and dissociative electron attachment (DEA) N/A

Mechanistic Insights :

  • Steric Effects: The ethenoxy substituents’ bulk may hinder close packing on substrates like platinum, reducing parent ion desorption yields compared to planar methoxy derivatives .
  • Electronic Effects: The electron-withdrawing nature of ethenoxy groups could enhance DEA pathways, favoring lighter anionic fragments (e.g., O⁻) over cationic species .

Adsorption and Substrate Interactions

Benzene derivatives’ adsorption on platinum surfaces is influenced by substituent geometry and electronic effects:

  • Methoxybenzenes : Adsorb flat on Pt(111) via π-bonding; methoxy groups tilt slightly but retain resonance stabilization .
  • Ethynylbenzenes : Linear ethynyl groups promote upright adsorption, enhancing interaction with metal surfaces and secondary electron emission .
  • Ethenoxybenzenes: Predicted to adsorb at an angle due to steric repulsion between ethenoxy groups and Pt surface, reducing charge transfer efficiency .

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